molecular formula C16H23N3O5 B3027401 tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate CAS No. 1286265-94-8

tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate

Cat. No. B3027401
CAS RN: 1286265-94-8
M. Wt: 337.37
InChI Key: NYYNVJCITAUJHO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a related compound, “tert-butyl 4- (2-nitropyridin-3-yl)piperazine-1-carboxylate”, is 1S/C14H20N4O4/c1-14 (2,3)22-13 (19)17-9-7-16 (8-10-17)11-5-4-6-15-12 (11)18 (20)21/h4-6H,7-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate” are not well-documented. A related compound, “tert-butyl 4- (2-nitropyridin-3-yl)piperazine-1-carboxylate”, is known to be an oil and should be stored at 4 degrees Celsius .

Scientific Research Applications

1. Key Intermediate in Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound related to tert-butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate, is a significant intermediate in the development of small molecule anticancer drugs. It's synthesized from piperidin-4-ylmethanol and has shown a high yield of up to 71.4% in its synthesis process. This compound plays a crucial role in the synthesis of several small molecule anticancer drugs, demonstrating its importance in cancer therapy research (Zhang, Ye, Xu, & Xu, 2018).

2. Synthesis of Biologically Active Compounds

Another related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in the synthesis of biologically active compounds like crizotinib. Its synthesis involves three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%. This highlights its role in the synthesis of compounds with significant biological activity, particularly in pharmaceutical research (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

3. Intermediate for Biologically Active Benzimidazole Compounds

tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, also closely related, is synthesized through a simple low-cost process and serves as an important intermediate for the synthesis of biologically active benzimidazole compounds. Its synthesis involves a 52% yield and utilizes cost-effective materials, illustrating its potential for large-scale production in pharmaceutical applications (Liu Ya-hu, 2010).

Safety and Hazards

The safety and hazards associated with “tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate” are not well-documented. For a related compound, “tert-butyl 4- (2-nitropyridin-3-yl)piperazine-1-carboxylate”, the safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-[(3-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-6-12(7-10-18)11-23-14-13(19(21)22)5-4-8-17-14/h4-5,8,12H,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYNVJCITAUJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121222
Record name 1-Piperidinecarboxylic acid, 4-[[(3-nitro-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286265-94-8
Record name 1-Piperidinecarboxylic acid, 4-[[(3-nitro-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286265-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(3-nitro-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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